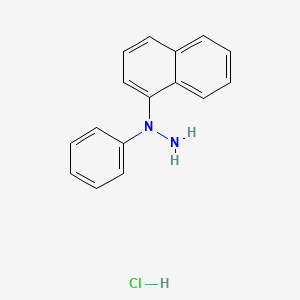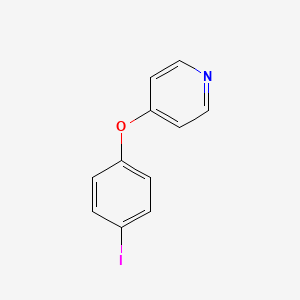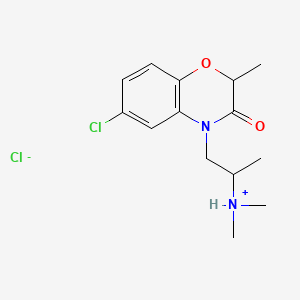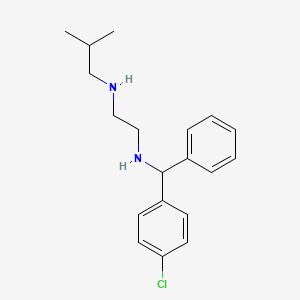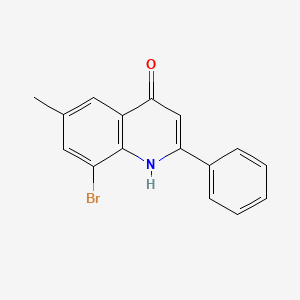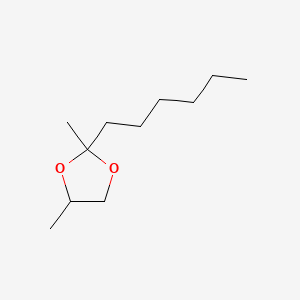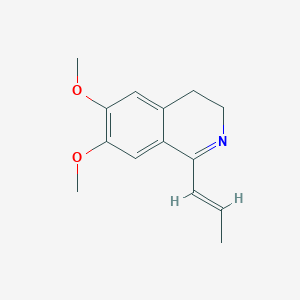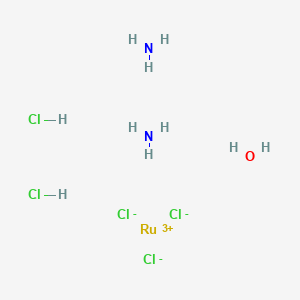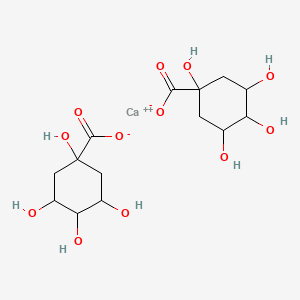
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) is a chemical compound with the molecular formula C14H22CaO12 and a molecular weight of 422.39 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two 1,3,4,5-tetrahydroxycyclohexanecarboxylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) typically involves the reaction of calcium salts with 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) may involve large-scale batch or continuous processes. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product. The crystallization process is optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its role as a calcium supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium deficiency and related disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) involves its interaction with molecular targets and pathways related to calcium homeostasis. The compound can release calcium ions, which play a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The specific pathways and molecular targets involved depend on the biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) include:
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Uniqueness
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) is unique due to its specific structure and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Compared to other calcium compounds, it may offer advantages in terms of solubility, bioavailability, and specific interactions with biological targets.
Propiedades
Número CAS |
5793-87-3 |
|---|---|
Fórmula molecular |
C14H22CaO12 |
Peso molecular |
422.39 g/mol |
Nombre IUPAC |
calcium;1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/2C7H12O6.Ca/c2*8-3-1-7(13,6(11)12)2-4(9)5(3)10;/h2*3-5,8-10,13H,1-2H2,(H,11,12);/q;;+2/p-2 |
Clave InChI |
LUULGDQBMOTIRA-UHFFFAOYSA-L |
SMILES canónico |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C1C(C(C(CC1(C(=O)[O-])O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



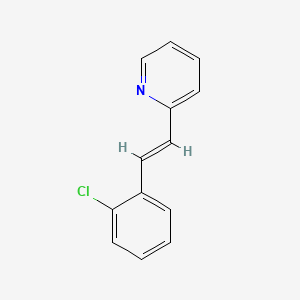
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
